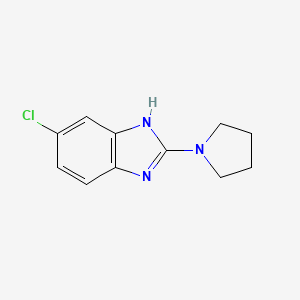

5-chloro-2-(1-pyrrolidinyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to 5-chloro-2-(1-pyrrolidinyl)-1H-benzimidazole, often involves multicomponent reactions or catalyzed annulations. For example, polysubstituted pyrido[1,2-a]benzimidazole derivatives can be efficiently produced via a novel one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile (Yan et al., 2009). Another approach involves direct copper-catalyzed amination to synthesize pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive for efficient synthesis (Masters et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals insights into their chemical behavior and potential applications. For instance, novel aminated benzimidazo[1,2-a]quinolines, related to the core structure of interest, have been synthesized and characterized, showing potential as fluorescent probes for DNA detection (Perin et al., 2011). Such analyses are crucial for understanding the interaction mechanisms and designing compounds with desired properties.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, leading to the formation of complex structures. Rhodium-catalyzed annulation, for example, has been developed to produce pyrido[1,2-a]benzimidazole derivatives, illustrating the versatility of these compounds in chemical synthesis (Peng et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility and fluorescence, are of interest for their applications in medicinal and materials chemistry. The optical and ecto-5'-nucleotidase inhibitory effects of synthesized pyrazolopyridines and benzofuropyridines, for instance, highlight the diverse functionality of these compounds (Miliutina et al., 2018).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial activity and the ability to act as potent inhibitors for specific enzymes. For example, analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole have shown selective inhibition of heme oxygenase-2 activity, demonstrating the potential for therapeutic applications (Vlahakis et al., 2013).

Propiedades

IUPAC Name |

6-chloro-2-pyrrolidin-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-8-3-4-9-10(7-8)14-11(13-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEWPQVOVZVKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(pyrrolidin-1-yl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5616054.png)

![N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B5616055.png)

![2-[(2,6-dimethyl-4-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5616060.png)

![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone](/img/structure/B5616088.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)

![(8aS)-2-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5616111.png)

![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)